2-Amino-2-ethylbutanoic acid

Description

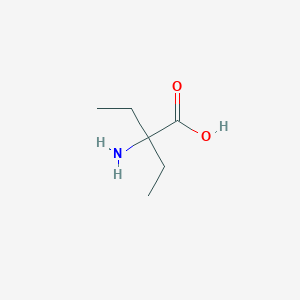

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMLHIFHFWBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180358 | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-29-2 | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-ethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-ethylbutanoic acid basic properties

An In-Depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Core Properties and Applications

Introduction

This compound, also known as α,α-diethylglycine, is a non-proteinogenic α-amino acid. Unlike its protein-building counterparts, this molecule possesses a quaternary α-carbon, substituted with two ethyl groups. This unique structural feature imparts significant steric hindrance and conformational rigidity, making it a valuable building block for medicinal chemists and drug development professionals. Its incorporation into peptides can enhance resistance to enzymatic degradation and enforce specific secondary structures, properties highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, characterization, and potential applications in modern research.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[1] Its structure is characterized by a central quaternary carbon atom bonded to an amino group, a carboxyl group, and two ethyl substituents. This arrangement prevents enolization and racemization at the α-position, ensuring high configurational stability.

Molecular Identifiers and Core Data

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, database searching, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2566-29-2 | [2][3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 131.17 g/mol | [2][3] |

| Appearance | White prismatic crystals / Solid powder | [1][5] |

| Melting Point | ~309 °C (sealed tube); 252.6 °C (decomposition) | [1] |

| Solubility | Soluble in water and DMSO; slightly soluble in alcohol; insoluble in ether. | [1][5] |

| SMILES | CCC(CC)(C(=O)O)N | [2][3] |

| InChIKey | KWOMLHIFHFWBSB-UHFFFAOYSA-N | [2][3][5] |

Structural Diagram

The chemical structure of this compound dictates its physical and chemical behavior.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids like this compound requires methods that can effectively form a quaternary center. The Strecker synthesis is a robust and widely applicable method.

Representative Synthesis: Modified Strecker Pathway

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to yield the desired amino acid. The choice of diethyl ketone as the precursor is causal; its carbonyl carbon becomes the α-carbon of the final product.

Caption: Workflow for the Strecker synthesis of this compound.

Experimental Protocol:

-

Step 1: Aminonitrile Formation:

-

To a solution of ammonium chloride (1.1 eq) in water, add potassium cyanide (1.1 eq) and diethyl ketone (1.0 eq).

-

The causality here involves the in-situ formation of ammonia and hydrogen cyanide. Ammonia reacts with the ketone to form an imine, which is then attacked by the cyanide nucleophile.

-

Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the resulting α-aminonitrile into an organic solvent like diethyl ether.

-

-

Step 2: Hydrolysis:

-

Concentrate the organic extract containing the aminonitrile.

-

Add a strong acid, such as 6M hydrochloric acid, and heat the mixture to reflux for 12-24 hours. This step is critical for hydrolyzing the nitrile group to a carboxylic acid.

-

The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base like sodium hydroxide. This causes the amino acid to precipitate out of the solution as a zwitterion.

-

-

Step 3: Purification:

-

Collect the crude product by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities.

-

Further purification is achieved by recrystallization from a water/ethanol mixture. The final product should be a white, crystalline solid.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a self-validating process that relies on a suite of spectroscopic techniques.

Sources

An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid (CAS: 2566-29-2)

Introduction

2-Amino-2-ethylbutanoic acid, also known as α,α-diethylglycine, is a non-proteinogenic α,α-disubstituted amino acid. Its unique structural feature, the presence of two ethyl groups at the α-carbon, imparts significant conformational constraints when incorporated into peptide chains. This property makes it a valuable building block in medicinal chemistry and drug development, where precise control over peptide secondary structure is crucial for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this intriguing molecule for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2566-29-2 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][3] |

| Molecular Weight | 131.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | α,α-diethylglycine, H-Deg-OH | [2][3] |

| Melting Point | 309 °C (sealed tube) | [1] |

| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether. | [1] |

| Appearance | White prismatic crystals | [1] |

Synthesis and Manufacturing

The synthesis of α,α-disubstituted amino acids like this compound requires methods that can effectively form a quaternary α-carbon. Two classical and robust methods for this purpose are the Strecker synthesis and the Bucherer-Bergs reaction.

Retrosynthetic Analysis

A general retrosynthetic approach for α,α-disubstituted amino acids involves disconnecting the amino and nitrile/carboxyl groups, leading back to a ketone precursor.

Caption: Retrosynthetic analysis of this compound.

Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][4] For α,α-disubstituted amino acids, a ketone is used as the starting material.[5] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the amino acid.[4]

Experimental Protocol: Strecker Synthesis of this compound

-

Step 1: Formation of the α-Aminonitrile.

-

To a solution of 3-pentanone in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add ammonium chloride and potassium cyanide.

-

The rationale for this mixture is to generate ammonia and cyanide in situ. The ammonia reacts with the ketone to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[4]

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the aminonitrile is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

-

Step 2: Hydrolysis of the α-Aminonitrile.

-

The resulting α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions.

-

For acid hydrolysis, treat the aminonitrile with a strong acid such as hydrochloric acid and heat the mixture under reflux. This process hydrolyzes the nitrile group to a carboxylic acid.[4]

-

After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.

-

Caption: Workflow for the Strecker synthesis of this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, which proceeds via a hydantoin intermediate.[6][7]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Step 1: Hydantoin Formation.

-

In a suitable reaction vessel, combine 3-pentanone, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution.[6]

-

The reaction mixture is typically heated in a sealed vessel to prevent the loss of volatile components.[8]

-

This one-pot reaction leads to the formation of 5,5-diethylhydantoin. The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[7]

-

-

Step 2: Hydrolysis of the Hydantoin.

-

The isolated 5,5-diethylhydantoin is then hydrolyzed to the corresponding amino acid.

-

This is typically achieved by heating the hydantoin with a strong base, such as sodium hydroxide, followed by acidification.[6]

-

The hydrolysis opens the hydantoin ring to form the sodium salt of the amino acid.

-

Subsequent acidification of the solution to the isoelectric point of this compound results in its precipitation.

-

The product is then collected by filtration, washed, and purified.

-

Asymmetric Synthesis

For applications in drug development, obtaining enantiomerically pure forms of this compound is often necessary. This can be achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries or catalysts in a modified Strecker-type reaction.[2] Another approach involves the resolution of the racemic mixture, for instance, by fractional crystallization with a chiral resolving agent. More advanced methods include enzymatic resolution or the use of chiral transition metal complexes to direct the stereochemistry of the reaction.[9][10]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in D₂O), one would expect to see a triplet corresponding to the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (CH₂). The integration of these signals would be in a 3:2 ratio, respectively. The absence of a proton at the α-carbon is a key distinguishing feature.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the different carbon environments: the carboxylic acid carbon (C=O) would appear significantly downfield (typically in the 170-180 ppm range), followed by the quaternary α-carbon. The methylene carbons (CH₂) and methyl carbons (CH₃) of the ethyl groups would appear further upfield.

-

FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The N-H bending vibration typically appears in the 1500-1640 cm⁻¹ region.

Applications in Drug Discovery and Peptide Chemistry

The primary utility of this compound lies in its application as a building block for peptide-based therapeutics.

Conformational Control in Peptides

The substitution of a proteinogenic amino acid with an α,α-disubstituted counterpart like this compound significantly restricts the conformational freedom of the peptide backbone.[11][12] The steric hindrance imposed by the two ethyl groups at the α-carbon limits the accessible Ramachandran angles (φ and ψ), thereby promoting the adoption of specific secondary structures. While smaller α,α-disubstituted amino acids like aminoisobutyric acid (Aib) are known to induce helical conformations (3₁₀- or α-helices), α-ethylated amino acids such as this compound have been shown to favor more extended, fully planar C₅-conformations.[11][13] This ability to enforce a particular conformation is a powerful tool for designing peptides with well-defined three-dimensional structures, which is often a prerequisite for high-affinity binding to biological targets.

Caption: Conformational constraint of a peptide by this compound.

Enhancement of Metabolic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body.[14][15] The peptide bonds adjacent to α,α-disubstituted amino acids are sterically shielded, making them resistant to cleavage by endo- and exopeptidases.[16][17] The incorporation of this compound into a peptide sequence can therefore significantly increase its in vivo half-life, leading to improved bioavailability and a more sustained therapeutic effect.[18]

Caption: Enhancement of metabolic stability by steric shielding.

Use in Peptide Synthesis

When used as a building block in solid-phase or solution-phase peptide synthesis, the amino and carboxylic acid groups of this compound must be appropriately protected. The amino group is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group, while the carboxylic acid is activated for coupling to the growing peptide chain. The steric bulk of the two ethyl groups can sometimes lead to slower coupling reactions, requiring optimized coupling reagents or longer reaction times.

Safety and Handling

Detailed toxicological properties of this compound have not been thoroughly investigated. As with any laboratory chemical, it should be handled in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

ChemBK. alpha-amino-2-ethylbutanoic acid. Available at: [Link]

-

PubChem. alpha-Amino-2-ethylbutanoic acid. Available at: [Link]

- Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349-357.

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link]

- Hart, D. J., & Leroy, J. (2000). Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes. Organic Letters, 2(16), 2515-2517.

- Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-357.

- Demizu, Y., et al. (2009). A 3(10)

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]

-

SpectraBase. (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[FTIR] - Spectrum. Available at: [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

-

Semantic Scholar. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Available at: [Link]

-

SpectraBase. (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3892.

-

Molbase. This compound. Available at: [Link]

-

Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

- Evans, B. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.

- Evans, B. J., et al. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules, 25(10), 2314.

-

Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Available at: [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

-

NIST WebBook. Butanoic acid, 2-amino-, (S)-. Available at: [Link]

- Evans, B. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314.

- Poupaert, J. H. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(12), 14346-14357.

-

NIST WebBook. dl-2-Aminobutyric acid. Available at: [Link]

- Li, P., et al. (2020). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 21(1), 23-39.

- Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

-

ResearchGate. α-TA reactions for the asymmetric synthesis of chiral α-amino acids... Available at: [Link]

-

Chem-agora. 4-amino-2-ethylbutanoic acid. Available at: [Link]

-

Synthonix, Inc. This compound. Available at: [Link]

-

PubChem. alpha-Amino-2-ethylbutanoic acid. Available at: [Link]

-

PubChem. 3-Amino-2-ethylbutanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of butanoic acid. Available at: [Link]

- Assefa, B., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 359.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

Sources

- 1. Strecker_amino_acid_synthesis [chemeurope.com]

- 2. Synthesis of enantiopure alpha,alpha-disubstituted amino acids from the asymmetric Strecker reaction products of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 2566-29-2 | Sun-shinechem [sun-shinechem.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI [mdpi.com]

- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 13. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 17. researchgate.net [researchgate.net]

- 18. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α,α-Diethylglycine: Structure, Properties, and Applications in Peptide Science

Foreword: The Pursuit of Conformational Control in Peptide and Protein Engineering

In the intricate world of peptide science and drug development, the quest for precise control over molecular conformation is paramount. The biological activity of a peptide is inextricably linked to its three-dimensional structure. Unstructured peptides are often susceptible to enzymatic degradation and may adopt multiple conformations, leading to non-specific interactions and reduced efficacy. The introduction of non-proteinogenic amino acids into peptide sequences has emerged as a powerful strategy to surmount these challenges. Among these, α,α-disubstituted amino acids stand out for their profound ability to impose conformational constraints. This guide provides a comprehensive technical overview of α,α-diethylglycine (Deg), a fascinating and synthetically accessible member of this class, for researchers, scientists, and professionals engaged in the design and development of novel peptide-based therapeutics.

The Molecular Architecture and Physicochemical Landscape of α,α-Diethylglycine

Unveiling the Structure of α,α-Diethylglycine

α,α-Diethylglycine, systematically named 3-aminopentane-3-carboxylic acid, is an achiral α-amino acid characterized by the presence of two ethyl groups attached to its α-carbon. This seemingly simple substitution has profound implications for its chemical and physical properties, and most importantly, for the conformational behavior of peptides into which it is incorporated.

Caption: Chemical structure of α,α-diethylglycine.

A Profile of Physicochemical Properties

The unique structural features of α,α-diethylglycine give rise to a distinct set of physicochemical properties that are of significant interest in the context of peptide chemistry and drug design.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| CAS Number | 2566-29-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | [2] |

| pKa (predicted) | The pKa of the carboxylic acid group is expected to be in the range of 2-3, and the amino group in the range of 9-10, similar to other amino acids. However, the steric hindrance from the diethyl groups might slightly influence these values. | |

| Melting Point | Not definitively reported in the readily available literature. It is expected to be a relatively high-melting solid, characteristic of amino acids. |

The Synthesis of α,α-Diethylglycine: Navigating the Synthetic Landscape

While a specific, detailed, and publicly available step-by-step protocol for the synthesis of α,α-diethylglycine is not readily found in the literature, its structure lends itself to several well-established synthetic methodologies for α,α-disubstituted amino acids. The choice of a particular route will depend on the available starting materials, desired scale, and laboratory capabilities.

Established Synthetic Pathways

A classic and versatile method for amino acid synthesis, the Strecker synthesis can be adapted for α,α-disubstituted analogs. The reaction typically proceeds via an α-amino nitrile intermediate, which is subsequently hydrolyzed to the desired amino acid. The starting material for α,α-diethylglycine would be 3-pentanone.

Caption: Generalized workflow for the Strecker synthesis of α,α-diethylglycine.

Another powerful multicomponent reaction for the synthesis of amino acids is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed. This method also utilizes a ketone as the starting material, in this case, 3-pentanone.

Caption: Generalized workflow for the Bucherer-Bergs synthesis of α,α-diethylglycine.

A common strategy for the synthesis of α-substituted carboxylic acids involves the alkylation of diethyl malonate or its derivatives. For α,α-diethylglycine, this would involve the sequential ethylation of a protected aminomalonate, followed by hydrolysis and decarboxylation.

A Glimpse into Synthetic Practice: Protocol for a Related Derivative

While a direct protocol for α,α-diethylglycine is elusive, the synthesis of a related derivative, N-acetyl-α,α-diethylglycine, has been reported and provides valuable insight into the practical aspects of handling these molecules.

Exemplary Protocol: Synthesis of N-acetyl-α,α-diethylglycine

This protocol is adapted from the general principles of amino acid derivatization and should be performed by trained chemists with appropriate safety precautions.

-

Dissolution: Dissolve α,α-diethylglycine in a suitable aqueous alkaline solution (e.g., 1 M NaOH).

-

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. Monitor the pH and maintain it in the alkaline range by the concurrent addition of NaOH solution.

-

Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

The Art of Conformational Constraint: α,α-Diethylglycine in Peptide Design

The true value of α,α-diethylglycine lies in its ability to impose significant conformational restrictions on the peptide backbone. The steric hindrance imparted by the two α-ethyl groups limits the accessible Ramachandran space, thereby favoring specific secondary structures.

The Driving Force: Steric Hindrance and Torsional Angles

The presence of two bulky substituents on the α-carbon severely restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. This steric clash disfavors many of the conformations that are readily accessible to proteinogenic amino acids.

Caption: Impact of α,α-disubstitution on peptide backbone flexibility.

A Propensity for Order: Helices and β-Turns

Extensive research on α,α-disubstituted amino acids has demonstrated their strong propensity to induce well-defined secondary structures, particularly helical and β-turn conformations.

-

Helical Conformations: α,α-Diethylglycine residues are known to be potent promoters of helical structures, such as the 3₁₀-helix and the α-helix. The steric bulk of the side chains favors the compact, hydrogen-bonded arrangement of a helix.

-

β-Turn Induction: The incorporation of α,α-diethylglycine can also stabilize β-turn structures, which are crucial for the folding and biological activity of many peptides and proteins.

A fascinating case study involves homo-oligomers of Cα,α-diethylglycine (Deg). These studies have revealed a solvent- and main-chain length-dependent conformational switch.[3] In certain conditions, these peptides adopt a fully extended 2.0₅-helical structure, while in others, they favor a more compact 3₁₀-helical conformation.[3] This demonstrates the nuanced control that α,α-diethylglycine can exert over peptide folding.

Harnessing the Power of α,α-Diethylglycine: Applications in Research and Drug Discovery

The unique properties of α,α-diethylglycine make it a valuable tool for researchers and drug developers seeking to create peptides with enhanced therapeutic potential.

Engineering Peptides with Enhanced Stability and Bioavailability

A major hurdle in the development of peptide-based drugs is their susceptibility to proteolytic degradation. The steric shielding provided by the α,α-diethyl substitution can significantly enhance the metabolic stability of peptides by hindering the approach of proteases. Furthermore, the conformational rigidity imparted by α,α-diethylglycine can lead to improved receptor binding affinity and specificity, ultimately enhancing bioavailability and therapeutic efficacy.[1]

Crafting Conformationally Defined Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. α,α-Diethylglycine is an excellent building block for the design of peptidomimetics with well-defined and predictable three-dimensional structures. This allows for the rational design of molecules that can selectively target specific receptors or enzymes.

Probing the Bioactive Conformation of Peptides

By systematically replacing proteinogenic amino acids with α,α-diethylglycine in a peptide sequence, researchers can gain valuable insights into the bioactive conformation of that peptide. If the substitution leads to a significant change in biological activity, it can be inferred that the original residue played a critical role in adopting the necessary conformation for receptor binding.

Future Horizons: The Evolving Role of α,α-Diethylglycine

As our understanding of the intricate relationship between peptide conformation and biological function deepens, the importance of tools that allow for precise structural control will continue to grow. α,α-Diethylglycine, with its potent ability to induce ordered structures, is poised to play an increasingly significant role in the development of next-generation peptide therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of its application in a wider range of therapeutic areas, including oncology, metabolic diseases, and neurodegenerative disorders. The continued investigation of this and other α,α-disubstituted amino acids will undoubtedly unlock new possibilities in the exciting field of peptide and protein engineering.

References

-

ResearchGate. Looking for the Peptide 2.0(5)-Helix: A Solvent- and Main-chain Length-Dependent Conformational Switch Probed by Electron Transfer Across C-alpha,C-alpha-Diethylglycine Homo-oligomers. [Link]

-

Chem-Impex. Diethylglycine. [Link]

Sources

The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide

Abstract

The therapeutic potential of peptides is often curtailed by their inherent limitations, including poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in this dynamic field.

Introduction: Beyond the Canonical 20

Peptides are lauded as therapeutic candidates due to their high selectivity and low toxicity.[2][3] However, native peptides often suffer from rapid proteolytic degradation and low bioavailability, hindering their clinical utility.[2][3] Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded amino acids, offer a vast and diverse chemical toolbox to fundamentally alter the properties of peptides.[2][4][5][6] By introducing novel side chains, stereochemistry, and backbone modifications, NPAAs can confer enhanced stability, enforce specific conformations, and improve pharmacokinetic profiles.[1][2][3][6][7][8]

This guide will navigate the landscape of NPAA integration in peptide design, from foundational principles to practical application and analysis.

The Rationale for NPAA Incorporation: A Mechanistic Perspective

The decision to incorporate an NPAA is driven by the desire to overcome specific limitations of a parent peptide. The key strategies revolve around enhancing proteolytic stability, constraining conformation, and modulating physicochemical properties.

Enhancing Proteolytic Stability

One of the most significant advantages of NPAA incorporation is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, exhibit high stereospecificity for L-amino acids.[9][10]

-

D-Amino Acids: The substitution of an L-amino acid with its D-enantiomer is a powerful strategy to thwart proteolytic attack.[1][9][10][11][12] The altered stereochemistry at the α-carbon prevents the peptide from fitting into the active site of most proteases.[9]

-

Sterically Hindered Amino Acids: NPAAs with bulky side chains or α,α-disubstituted structures, such as α-aminoisobutyric acid (Aib), can sterically shield adjacent peptide bonds from protease access.[1]

Constraining Conformation to Enhance Potency

Many peptides are highly flexible in solution, which can be entropically unfavorable for receptor binding. By introducing conformational constraints, NPAAs can lock the peptide into its bioactive conformation, leading to increased binding affinity and potency.[1]

-

Inducing Secondary Structures: Specific NPAAs are known to nucleate and stabilize secondary structures like helices and β-turns.[1][13][14] For instance, α-aminoisobutyric acid (Aib) is a strong helix promoter, while D-proline-Xxx sequences can nucleate β-hairpin turns.[1][13][15]

Modulating Physicochemical Properties for Improved Pharmacokinetics

NPAAs can be used to fine-tune properties such as lipophilicity, charge, and solubility, which in turn influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17] For example, the incorporation of lipidated amino acids can enhance binding to serum albumin, thereby extending the peptide's circulatory half-life.

A Universe of Possibilities: Classification of Non-Proteinogenic Amino Acids

The diversity of NPAAs is vast. A systematic classification helps in their rational selection for peptide design.

Caption: Classification of Non-Proteinogenic Amino Acids.

The Workhorse of Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of NPAAs into peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[18][19][20] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][18]

The SPPS Workflow: A Step-by-Step Visualization

The SPPS cycle is a repetitive process of deprotection, washing, coupling, and washing.

Caption: The Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Principle of Orthogonal Protection

Successful SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[4] The most common strategy is Fmoc/tBu chemistry.

-

Temporary Protecting Group: The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

-

Permanent Protecting Groups: Reactive side chains are protected by acid-labile groups such as tert-butyl (tBu).

| Protecting Group | Abbreviation | Cleavage Condition | Purpose |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Temporary Nα-protection |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Permanent side-chain protection |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Permanent side-chain protection |

| Trityl | Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Permanent side-chain protection |

Table 1: Common Protecting Groups in Fmoc/tBu SPPS.

Experimental Protocols: From Synthesis to Analysis

This section provides detailed, self-validating protocols for the synthesis and analysis of peptides containing NPAAs.

Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the synthesis of a hypothetical peptide containing an NPAA.

Materials:

-

Rink Amide resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[5][7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.[7]

-

To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF and DCM, then dry it under vacuum.

-

Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5).[7]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Protocol: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using RP-HPLC to isolate the target peptide from impurities.[21][22][23]

Materials:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).

-

Inject the peptide sample onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).[21]

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide product as a fluffy white powder.

Protocol: Peptide Characterization by MALDI-TOF Mass Spectrometry

The molecular weight of the purified peptide is confirmed using MALDI-TOF mass spectrometry.[24][25][26][27]

Materials:

-

Purified peptide

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)

-

Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

-

MALDI target plate

Procedure:

-

Sample and Matrix Preparation:

-

Spotting:

-

On the MALDI target plate, spot 0.5-1 µL of the peptide solution and immediately add 0.5-1 µL of the matrix solution.[26]

-

Alternatively, pre-mix the peptide and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the plate.

-

Allow the spot to air-dry completely, forming co-crystals of the peptide and matrix.[26]

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range. The instrument measures the time-of-flight of the ionized peptide, which is proportional to its mass-to-charge ratio (m/z).[24]

-

-

Data Analysis: Compare the observed m/z value with the theoretical molecular weight of the designed peptide.

Quantitative Impact of NPAA Incorporation: Case Studies

The incorporation of NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs.

| Peptide | Modification | Half-life in Human Plasma | Receptor Binding Affinity (IC50) |

| Somatostatin | Natural Peptide | ~2-3 minutes | ~1 nM |

| Octreotide | Contains D-Phe and D-Trp | ~90 minutes | ~0.2 nM |

| GLP-1 | Natural Peptide | ~2 minutes | ~0.1 nM |

| Liraglutide | Contains a C16 fatty acid chain | ~13 hours | ~0.08 nM |

| Semaglutide | Contains Aib and a C18 fatty acid chain | ~165 hours | ~0.04 nM |

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Data of Peptides and their NPAA-Containing Analogs. (Data synthesized from multiple sources for illustrative purposes).[3]

Conclusion: A New Era of Peptide Therapeutics

The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery.[1] By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.

References

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]

- Pantoja-Uceda, D., Santiveri, C. M., & Jiménez, M. A. (n.d.). Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. Methods in Molecular Biology.

-

Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. [Link]

-

Bio-protocol. (n.d.). Peptide analysis by MALDI-ToF MS. [Link]

-

ResearchGate. (n.d.). Schematic representation of a solid-phase peptide synthesis (SPPS) system. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

Bruker. (n.d.). MALDI-TOF/TOF MS Protocols. [Link]

-

Tanaka, M. (n.d.). Design and Synthesis of non-Proteinogenic Amino Acids and Secondary Structures of Their Peptides. Journal of the Mass Spectrometry Society of Japan. [Link]

-

CD Genomics. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]

-

ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. [Link]

-

ResearchGate. (2006). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]

-

ResearchGate. (n.d.). Non-protein amino acids in peptide design. [Link]

-

Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17153–17157. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Structure of peptides. In red the non-proteinogenic or modified amino acids. [Link]

-

JPT Peptide Technologies. (n.d.). All About Amino Acids. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Vapourtec. (n.d.). Solid-phase peptide synthesis. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Sun, J., & Schlick, T. (2021). D-amino acid substituted peptides. Preprints.org. [Link]

-

ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

-

Sharma, A., et al. (2017). Pharmacokinetics of Protein and Peptide Conjugates. Journal of Pharmaceutical Sciences, 106(9), 2209–2219. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic and pharmacokinetic-pharmacodynamic characteristics for select approved therapeutic peptides. [Link]

-

Wessolowski, A., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(3), 1121. [Link]

-

ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]

-

Meibohm, B. (2021, March 29). Pharmacokinetics of Peptides and Proteins [Video]. YouTube. [Link]

-

BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. [Link]

Sources

- 1. Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. researchgate.net [researchgate.net]

- 14. pharm.or.jp [pharm.or.jp]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bachem.com [bachem.com]

- 19. researchgate.net [researchgate.net]

- 20. vapourtec.com [vapourtec.com]

- 21. bachem.com [bachem.com]

- 22. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 23. agilent.com [agilent.com]

- 24. pcl.tamu.edu [pcl.tamu.edu]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 27. manoa.hawaii.edu [manoa.hawaii.edu]

An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-ethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The document details its fundamental chemical properties, including molecular formula and weight, alongside other key identifiers. Furthermore, it explores its physico-chemical characteristics, potential synthetic pathways, and significant applications within research and pharmaceutical development. Methodologies for its analysis are also discussed, providing researchers, scientists, and drug development professionals with a thorough foundational resource.

Introduction to this compound

This compound, also known as 2,2-diethylglycine, is a synthetic, non-natural amino acid. Unlike the 20 common proteinogenic amino acids that are the fundamental building blocks of proteins in virtually all living organisms, this compound is not encoded by the standard genetic code. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, and two ethyl groups. This α,α-disubstituted nature imparts significant steric hindrance and unique conformational properties, making it a valuable building block in medicinal chemistry and materials science. The incorporation of such non-natural amino acids into peptides or other molecular scaffolds is a key strategy for enhancing metabolic stability, modulating biological activity, and controlling molecular conformation.

Chemical Identity and Properties

The precise identification and characterization of a molecule are paramount for its application in any scientific context. This section outlines the core identifiers and physico-chemical properties of this compound.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C6H13NO2 | [1][2][3][4] |

| Molecular Weight | 131.17 g/mol | [2][3][5] |

| Monoisotopic Mass | 131.094628657 Da | [3][5] |

Structural and Registration Identifiers

For unambiguous identification in literature, patents, and databases, a set of standardized identifiers is used.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2566-29-2 | [1][3][6][7] |

| SMILES | CCC(CC)(C(=O)O)N | [2][3] |

| InChI | InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | [1][3] |

| InChIKey | KWOMLHIFHFWBSB-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 2,2-diethylglycine, 2-amino-2-ethylbutyric acid, H-Deg-OH | [1][3][8] |

Physico-chemical Properties

The physical and chemical properties of the compound dictate its handling, solubility, and behavior in various experimental conditions.

| Property | Value | Source(s) |

| Physical Form | White prismatic crystals or solid | [8][9] |

| Melting Point | ~252.6 °C (decomposes) | [8] |

| Boiling Point | 162-164 °C (at 12 Torr) | [8] |

| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether | [8] |

Synthesis and Manufacturing Overview

While various synthetic routes exist for α,α-disubstituted amino acids, a common conceptual approach involves the Strecker synthesis or modifications thereof. An alternative method for a related compound, 2-ethylbutanoic acid, has been described, which could potentially be adapted. This process involves using propionaldehyde and an ethyl Grignard reagent to form 3-pentanol.[10] The alcohol is then halogenated and converted into a new Grignard reagent, which reacts with carbon dioxide to form the carboxylic acid.[10] Amination at the alpha position would be a subsequent required step to yield the final product. The choice of a specific synthetic route in a drug development context is driven by factors such as yield, purity, scalability, cost, and stereochemical control.

Applications in Research and Drug Development

The true value of non-natural amino acids like this compound lies in their application as specialized chemical tools.

Peptide Modification and Drug Design

Amino acids are increasingly used as moieties in prodrug design to improve properties like bioavailability, targeted delivery, and toxicity profiles.[11] The incorporation of α,α-disubstituted amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to enzymatic degradation by peptidases. This enhanced stability leads to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the steric bulk of the two ethyl groups restricts the conformational freedom of the peptide backbone, which can be exploited to lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for its target.

Building Block for Novel Therapeutics

Beyond peptides, this compound serves as a chiral building block for the synthesis of more complex small molecule therapeutics. Its defined stereochemistry and functional groups (amino and carboxyl) provide versatile handles for further chemical modification, enabling the construction of novel molecular architectures. The use of amino acids in sustained-release injectable formulations is also a growing area, where they can help form a biocompatible matrix to control the rate of drug release.[12]

Caption: Role of this compound in drug development.

Analytical Methodologies

Accurate analysis is crucial for quality control during synthesis and for quantification in biological matrices. Several established methods for amino acid analysis are applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of amino acids.[] For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. The protocol involves pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection by UV-Vis or fluorescence detectors. This is necessary because the native molecule lacks a strong chromophore.

Generalized HPLC Protocol:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dilute HCl or a buffer). Perform hydrolysis if the amino acid is part of a peptide.

-

Derivatization: React the sample with a derivatizing agent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or ninhydrin) following a validated protocol.

-

Chromatographic Separation: Inject the derivatized sample onto an appropriate HPLC column (e.g., C18). Elute with a gradient of aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: Monitor the column effluent at the specific wavelength for the chosen derivative.

-

Quantification: Compare the peak area of the analyte to that of a calibration curve prepared with certified reference standards.

Spectrophotometry

For simpler, high-throughput quantification, spectrophotometric methods can be used.[] The ninhydrin reaction, for instance, produces a deep purple color (Ruhemann's purple) when heated with most primary amino acids, with an absorbance maximum around 570 nm.[] While less specific than HPLC, it can be a rapid and cost-effective method for determining total amino acid concentration.

Caption: Generalized workflow for amino acid analysis.

Conclusion

This compound stands as a significant molecule in the field of medicinal chemistry and drug development. Its core identity is defined by the molecular formula C6H13NO2 and a molecular weight of approximately 131.17 g/mol .[1][2][3][5] The unique α,α-disubstituted structure provides steric hindrance that is highly advantageous for designing metabolically stable peptides and other therapeutic agents. A firm grasp of its chemical properties, synthetic routes, and analytical methods is essential for any researcher aiming to leverage this potent building block to create next-generation pharmaceuticals.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). alpha-amino-2-ethylbutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206. PubChem. Retrieved from [Link]

-

Molbase. (2025). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate | C8H17NO2 | CID 437603. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 541735. PubChem. Retrieved from [Link]

-

Gihi Chemicals Co., Limited. (n.d.). This compound; CAS 2566-29-2. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). This compound - [A67712]. Retrieved from [Link]

-

Santos, R. B., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(11), 1897. Retrieved from [Link]

- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

-

Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CAS 2566-29-2 | Sun-shinechem [sun-shinechem.com]

- 2. This compound [stenutz.eu]

- 3. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 541735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gihichem.com [gihichem.com]

- 7. Synthonix, Inc > 2566-29-2 | this compound [synthonix.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 2-Amino-2-ethylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework for understanding its solubility characteristics. We present detailed, field-proven experimental protocols for determining its solubility using both gravimetric and Ultra-Performance Liquid Chromatography (UPLC) methods. Furthermore, this guide explores the critical factors influencing the solubility of this compound, including solvent composition, temperature, and pH. Finally, we discuss the implications of its solubility in the context of drug design, peptide synthesis, and formulation development.

Introduction to this compound

This compound, also known as isovaline, is a non-proteinogenic α-amino acid. Unlike the 20 common proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation. Its structure is characterized by a chiral α-carbon bonded to an amino group, a carboxyl group, and two ethyl groups. This unique structure imparts specific properties that are of interest in medicinal chemistry and materials science.

| Property | Value |

| Synonyms | Isovaline, α,α-diethylglycine, 2-Amino-2-ethylbutyric acid |

| CAS Number | 2566-29-2 |

| Molecular Formula | C6H13NO2[1][2][3] |

| Molecular Weight | 131.17 g/mol [1][3] |

| Appearance | White prismatic crystals[2] |

The presence of two ethyl groups at the α-carbon makes this compound a Cα-tetrasubstituted amino acid, which can induce conformational constraints in peptides, a property valuable in the design of peptidomimetics and other therapeutics.[4]

The Theoretical Framework of Solubility

The solubility of an amino acid is a complex interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, its solubility is governed by the ionization state of its amino and carboxyl groups, as well as the nonpolar nature of its diethyl side chain.

The Zwitterionic Nature and Isoelectric Point

In aqueous solution, this compound exists predominantly as a zwitterion, a molecule with both a positive and a negative charge, rendering the overall molecule electrically neutral.[5][6][7] The amino group is protonated (-NH3+), and the carboxyl group is deprotonated (-COO-).

The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero. At pH values below the pI, the molecule carries a net positive charge, and at pH values above the pI, it carries a net negative charge. The solubility of an amino acid is typically at its minimum at the isoelectric point because the strong electrostatic interactions between the zwitterions in the solid state are not as effectively overcome by interactions with water molecules.[5]

Factors Influencing Solubility

Solvent Polarity: The solubility of this compound is highly dependent on the polarity of the solvent.

-

Water: It is soluble in water due to the formation of hydrogen bonds between water molecules and the charged amino and carboxyl groups of the zwitterion.[2]

-

Alcohols (e.g., Ethanol, Methanol): It is slightly soluble in alcohols. The presence of the nonpolar diethyl side chain allows for some interaction with the alkyl part of the alcohol, but the overall solubility is lower than in water because alcohols are less polar and less effective at solvating the charged groups.[2] The solubility of amino acids in alcohol-water mixtures is non-linear and depends on the specific composition of the mixture.[8][9]

-

Nonpolar Solvents (e.g., Ether): It is insoluble in nonpolar solvents like ether. The large energy required to break the strong electrostatic interactions in the crystalline lattice of the amino acid is not compensated by the weak van der Waals interactions with the nonpolar solvent molecules.[2]

-

Aprotic Polar Solvents (e.g., DMSO): It is reported to be soluble in dimethyl sulfoxide (DMSO).[10]

Temperature: The dissolution of most amino acids, including likely this compound, in water is an endothermic process. Therefore, its solubility is expected to increase with increasing temperature.[11] This relationship can often be described by the van't Hoff equation.

pH: The pH of the solution has a profound effect on the solubility of amino acids. As the pH moves away from the isoelectric point, the concentration of the charged species (cationic or anionic) increases, leading to a significant increase in solubility due to enhanced solute-solvent interactions.[8][12][13]

Experimental Determination of Solubility

Accurate determination of the solubility of this compound is crucial for its application in research and development. The following are detailed protocols for two common and reliable methods.

Gravimetric Method

This classic method involves preparing a saturated solution and determining the mass of the dissolved solute in a known mass of the solvent.

Protocol:

-

Sample Preparation: Ensure the this compound is pure and dry.

-

Equilibration: Add an excess amount of the amino acid to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Weighing: Weigh the collected supernatant.

-

Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the amino acid).

-

Final Weighing: Weigh the dry residue.

-

Calculation: Calculate the solubility based on the mass of the residue and the mass of the solvent.

Caption: Workflow for the gravimetric determination of solubility.

UPLC-Based Quantification

This method offers higher sensitivity and is suitable for determining solubility in complex matrices or when only small sample volumes are available.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Dilution: Accurately dilute a small, known volume of the supernatant from the saturated solution.

-

UPLC Analysis: Inject the diluted supernatant and the standard solutions onto a suitable UPLC system equipped with a C18 column and a UV or mass spectrometry detector.

-

Quantification: Generate a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the amino acid in the diluted supernatant.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Caption: Workflow for UPLC-based solubility determination.

Applications in Pharmaceutical Development

The solubility of this compound is a critical parameter that influences its utility in various pharmaceutical applications.

-

Peptide Synthesis: As a non-proteinogenic amino acid, isovaline is used to synthesize peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures, such as helices.[4][14][15] Understanding its solubility in various organic solvents used in peptide synthesis is essential for optimizing coupling reactions and purification processes.[16][17]

-

Drug Design and Formulation: The analgesic properties of isovaline make it a potential candidate for drug development.[18][19] Knowledge of its aqueous solubility as a function of pH and temperature is fundamental for designing oral and parenteral formulations with optimal bioavailability.[20]

Data Presentation

While this guide provides the methodology to determine the solubility of this compound, it is imperative to present the obtained data in a clear and structured manner. The following table serves as a template for reporting solubility data.

| Solvent | Temperature (°C) | pH | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | ||

| Water | 37 | 7.4 | ||

| Ethanol | 25 | - | ||

| Methanol | 25 | - | ||

| DMSO | 25 | - |

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While a significant gap exists in the literature regarding specific quantitative solubility data, this document equips researchers with the necessary theoretical knowledge and practical experimental protocols to determine these values. A thorough understanding of the solubility of this unique amino acid is paramount for its successful application in peptide synthesis, drug design, and the development of novel therapeutics. Further research to systematically quantify the solubility of this compound in a wide range of pharmaceutically relevant solvents and conditions is highly encouraged.

References

-

alpha-amino-2-ethylbutanoic acid - Physico-chemical Properties. ChemBK. [Link]

-

Whitehead, R. A., Puil, E., Ries, C. R., Schwarz, S. K., Wall, R. A., & MacLeod, B. A. (2010). Analgesic properties of the novel amino acid, isovaline. Anesthesia and analgesia, 110(4), 1239–1246. [Link]

-

alpha-Amino-2-ethylbutanoic acid. PubChem. [Link]

-

Ethyl 2-amino-2-ethylbutanoate. PubChem. [Link]

-

Isovaline. Wikipedia. [Link]

-

De Zotti, M., Gatto, M., Formaggio, F., & Toniolo, C. (2011). Isovaline in naturally occurring peptides: a nondestructive methodology for configurational assignment. Biopolymers, 96(5), 631–643. [Link]

-

Hudson, R. L., Moore, M. H., Dworkin, J. P., Martin, M. P., & Glavin, D. P. (2009). Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. In Bioastronomy 2007: Molecules, Microbes, and Extraterrestrial Life (Vol. 420, p. 157). [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Zhang, C., Wang, Z., & Liu, J. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. [Link]

-

Fleck, M., & Petrosyan, A. M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488-497. [Link]

-

Kovach, T. (n.d.). Isoelectric point and zwitterions. Khan Academy. [Link]

-

2-Ethylbutyric acid. Solubility of Things. [Link]

-

Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

-

Fleck, M., & Petrosyan, A. M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ResearchGate. [Link]

-

Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach. [Link]

-

Acid / Base Properties of Amino Acids, Zwitterions & the Isoelectric Point. Save My Exams. [Link]

-

Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences of the United States of America, 106(14), 5487–5492. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Deduce Zwitterion and Isoelectric Point of Amino Acids. Chemistry Guru. [Link]

-

Groy, T. L., & Pizzarello, S. (2013). Isovaline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1829–o1830. [Link]

-

Chua, Y. T., Pabsch, D., Hallermann, M., Zaitsau, D., Schick, C., & Held, C. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205-44215. [Link]

-

Peptide Synthesis Services. GenScript. [Link]

-

El-Gamil, D. S., Mohamed, M. S., Moustafa, G. A., & El-Sayed, R. (2022). The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis. Egyptian Journal of Chemistry, 65(132), 1-1. [Link]

-

Chua, Y. T., Pabsch, D., Hallermann, M., Zaitsau, D., Schick, C., & Held, C. (2020). Melting properties of amino acids and their solubility in water. ResearchGate. [Link]

-

Zhang, C., Wang, Z., & Liu, J. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. ResearchGate. [Link]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PubMed. [Link]

-

Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. savemyexams.com [savemyexams.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAS 2566-29-2 | Sun-shinechem [sun-shinechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. nbinno.com [nbinno.com]

- 15. Custom Peptide Synthesis [peptide2.com]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

- 18. Analgesic properties of the novel amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isovaline - Wikipedia [en.wikipedia.org]

- 20. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract